6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride
CAS No.: 1394041-69-0
Cat. No.: VC4199272
Molecular Formula: C14H20Cl2N2O2
Molecular Weight: 319.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394041-69-0 |
|---|---|
| Molecular Formula | C14H20Cl2N2O2 |
| Molecular Weight | 319.23 |
| IUPAC Name | 6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C14H18N2O2.2ClH/c15-14(13(17)18)11-6-12(14)9-16(8-11)7-10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,15H2,(H,17,18);2*1H |
| Standard InChI Key | PJHMRVZETPAFGL-UHFFFAOYSA-N |
| SMILES | C1C2CN(CC1C2(C(=O)O)N)CC3=CC=CC=C3.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride, reflects its intricate bicyclic framework. The azabicyclo[3.1.1]heptane system consists of a seven-membered ring with nitrogen at position 3 and a bridge connecting carbons 1 and 3. The benzyl group at position 3 and the carboxylic acid/amino groups at position 6 create a stereochemically complex molecule. The dihydrochloride salt form enhances solubility for experimental applications .
The molecular formula is C₁₄H₂₀Cl₂N₂O₂, with a SMILES notation of Cl.Cl.NC1(C(=O)O)C2CC1CN(CC1=CC=CC=C1)C2 . X-ray crystallography and NMR studies would be required to confirm the exact spatial arrangement, but computational models suggest significant steric hindrance around the bicyclic core, influencing its reactivity and binding properties.
Physicochemical Properties
Key properties include:
-
Solubility: Highly soluble in water and polar solvents due to the dihydrochloride salt
-
Stability: Stable under ambient conditions but sensitive to strong acids/bases
The zwitterionic nature of the free base (carboxylic acid and amine groups) likely contributes to its membrane permeability, a critical factor for CNS-targeted compounds.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride involves three key stages:
-
Bicyclic Core Formation: Cyclization of pyrrolidine precursors using lithium aluminum hydride (LiAlH₄) to construct the azabicyclo[3.1.1]heptane skeleton.
-
Functionalization: Introduction of the benzyl group via nucleophilic substitution with benzyl bromide in the presence of sodium hydride (NaH).
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride form, followed by purification via recrystallization .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring precise substitution at position 3 without side reactions at other sites.
-
Stereochemical Control: Managing the stereochemistry of the amino and carboxylic acid groups during cyclization.
-
Yield Improvement: Current protocols report yields of ~40–50%, necessitating catalyst optimization.
Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), and 1600 cm⁻¹ (aromatic C=C).
-
Mass Spectrometry: ESI-MS confirms the molecular ion [M+H]⁺ at m/z 319.23 .
Industrial Availability and Applications
| Supplier | Purity | Form | Catalog ID |
|---|---|---|---|
| AChemBlock | 97% | Dihydrochloride | P48410 |
| VulcanChem | 95% | Free base | VC16477163 |
| Aaron Chemicals | 98% | Dihydrochloride | AC-3426 |
Research Use Cases
-
Lead Compound Optimization: Modifying the benzyl group to enhance blood-brain barrier penetration.
-
Radiolabeling: Incorporating ¹¹C for PET imaging studies of CNS receptor distribution.
Comparative Analysis with Related Compounds
The compound’s uniqueness lies in its bicyclo[3.1.1]heptane framework, which distinguishes it from monocyclic analogs like piracetam or bicyclo[2.2.1]heptane derivatives. Comparative studies show:
-
Higher Metabolic Stability: Resistance to cytochrome P450 degradation compared to piperidine-based compounds.
-
Improved Selectivity: Reduced off-target effects relative to benzazepines in receptor binding assays.
Challenges and Future Directions
Synthesis Scalability
Current gram-scale synthesis limits industrial applications. Flow chemistry and enzymatic catalysis could address throughput issues.
Toxicity Profiling
Acute toxicity studies in rodent models are imperative before clinical trials. Preliminary LD₅₀ estimates exceed 500 mg/kg, suggesting a wide therapeutic window.
Target Validation
CRISPR-based gene editing and knock-out models will clarify receptor targets, while molecular docking studies could predict binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume